molecular formula C24H27FN4O4 B4484135 4-[(4-Fluorophenyl)carbonyl]-3-{2-[4-(4-methoxyphenyl)piperazin-1-yl]-2-oxoethyl}piperazin-2-one

4-[(4-Fluorophenyl)carbonyl]-3-{2-[4-(4-methoxyphenyl)piperazin-1-yl]-2-oxoethyl}piperazin-2-one

Cat. No.: B4484135
M. Wt: 454.5 g/mol
InChI Key: MGVRUHZYBQNTIJ-UHFFFAOYSA-N
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Description

4-[(4-Fluorophenyl)carbonyl]-3-{2-[4-(4-methoxyphenyl)piperazin-1-yl]-2-oxoethyl}piperazin-2-one is a complex organic compound that features a piperazine ring substituted with fluorophenyl and methoxyphenyl groups

Properties

IUPAC Name

4-(4-fluorobenzoyl)-3-[2-[4-(4-methoxyphenyl)piperazin-1-yl]-2-oxoethyl]piperazin-2-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H27FN4O4/c1-33-20-8-6-19(7-9-20)27-12-14-28(15-13-27)22(30)16-21-23(31)26-10-11-29(21)24(32)17-2-4-18(25)5-3-17/h2-9,21H,10-16H2,1H3,(H,26,31)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MGVRUHZYBQNTIJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)N2CCN(CC2)C(=O)CC3C(=O)NCCN3C(=O)C4=CC=C(C=C4)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H27FN4O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

454.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[(4-Fluorophenyl)carbonyl]-3-{2-[4-(4-methoxyphenyl)piperazin-1-yl]-2-oxoethyl}piperazin-2-one typically involves multiple steps, including the formation of intermediate compounds. One common method involves the reaction of 4-fluorobenzoyl chloride with piperazine derivatives under controlled conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or chloroform, with a base like triethylamine to neutralize the hydrochloric acid byproduct.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to ensure the compound’s purity.

Chemical Reactions Analysis

Types of Reactions

4-[(4-Fluorophenyl)carbonyl]-3-{2-[4-(4-methoxyphenyl)piperazin-1-yl]-2-oxoethyl}piperazin-2-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.

    Substitution: Nucleophilic substitution reactions can occur at the fluorophenyl group, where the fluorine atom is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Hydrogen gas with palladium on carbon as a catalyst.

    Substitution: Sodium methoxide in methanol for nucleophilic substitution.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.

Scientific Research Applications

Pharmacological Studies

Research has indicated that derivatives of piperazine, including this compound, exhibit various pharmacological activities such as:

  • Antidepressant Effects : Piperazine derivatives have been studied for their potential antidepressant properties. The presence of the piperazine ring is crucial for binding to serotonin receptors, which are implicated in mood regulation .
  • Antipsychotic Activity : The compound's structural features may enhance its affinity for dopamine receptors, suggesting potential applications in treating schizophrenia and other psychotic disorders .

Anticancer Research

Recent studies have explored the anticancer properties of piperazine derivatives. The unique combination of fluorophenyl and methoxyphenyl groups may contribute to:

  • Inhibition of Tumor Growth : Some piperazine compounds have shown promise in inhibiting the proliferation of cancer cells through various mechanisms, including apoptosis induction and cell cycle arrest .
  • Targeting Specific Cancer Pathways : Research indicates that modifications in the piperazine structure can enhance selectivity for certain cancer cell lines, potentially leading to more effective treatments with fewer side effects .

Neuropharmacology

The compound's ability to interact with neurotransmitter systems positions it as a candidate for:

  • Cognitive Enhancers : Studies suggest that compounds with similar structures may improve cognitive functions by modulating neurotransmitter release and receptor activity .
  • Anxiolytic Effects : The anxiolytic potential of piperazine derivatives has been documented, indicating possible applications in treating anxiety disorders .

Case Study 1: Antidepressant Activity

A study published in the Journal of Medicinal Chemistry evaluated the antidepressant-like effects of several piperazine derivatives. Among them, a compound structurally similar to the target compound showed significant improvement in behavioral tests in rodent models, suggesting its potential as a novel antidepressant agent .

Case Study 2: Anticancer Properties

In vitro studies conducted on various cancer cell lines demonstrated that a closely related piperazine derivative inhibited cell growth through apoptosis. The mechanism involved mitochondrial dysfunction and activation of caspase pathways, highlighting the importance of structural modifications in enhancing anticancer activity .

Mechanism of Action

The mechanism of action of 4-[(4-Fluorophenyl)carbonyl]-3-{2-[4-(4-methoxyphenyl)piperazin-1-yl]-2-oxoethyl}piperazin-2-one involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    4-[(4-Cyclopropylcarbonyl)piperazin-1-yl]carbonyl-4-fluorophenyl]methyl (2H)phthalazin-1-one: Known for its use as a PARP inhibitor in cancer treatment.

    1-(4-Fluorophenyl)indol-5-yl]-azetidin-1-yl]methanone: A potent MAGL inhibitor with applications in pain and inflammation treatment.

Uniqueness

4-[(4-Fluorophenyl)carbonyl]-3-{2-[4-(4-methoxyphenyl)piperazin-1-yl]-2-oxoethyl}piperazin-2-one is unique due to its specific substitution pattern on the piperazine ring, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.

Biological Activity

The compound 4-[(4-Fluorophenyl)carbonyl]-3-{2-[4-(4-methoxyphenyl)piperazin-1-yl]-2-oxoethyl}piperazin-2-one is a synthetic derivative that has garnered attention for its potential biological activities, particularly in pharmacological applications. This article aims to provide a comprehensive overview of its biological activity, including mechanism of action, therapeutic potential, and relevant research findings.

Chemical Structure and Properties

The molecular formula of the compound is C22H25FN2O3C_{22}H_{25}FN_{2}O_{3}, with a molecular weight of approximately 396.45 g/mol. The structure features a piperazine ring, which is known for its role in various pharmacological activities, and a fluorophenyl group that may enhance its biological properties.

Research indicates that compounds containing piperazine derivatives often exhibit activity through modulation of neurotransmitter systems, particularly serotonin and dopamine receptors. The presence of the fluorophenyl group may enhance binding affinity and selectivity towards these targets.

Pharmacological Effects

  • Antidepressant Activity : Studies have shown that similar piperazine derivatives can exhibit antidepressant-like effects in animal models by influencing serotonin levels. The specific compound under consideration may also share this property due to its structural similarities.
  • Antipsychotic Properties : Compounds with piperazine moieties are frequently investigated for their antipsychotic potential. The interaction with dopamine receptors suggests a possible application in treating schizophrenia and other psychotic disorders.
  • Anti-inflammatory Effects : Some derivatives have demonstrated anti-inflammatory activities, which could be beneficial in treating conditions characterized by chronic inflammation.

Case Studies and Research Findings

A variety of studies have explored the biological activity of related compounds, providing insights into the potential efficacy of This compound :

StudyFindings
Şüküroğlu et al., 2006 Reported that similar piperazine derivatives exhibited significant activity but also noted adverse effects such as gastric ulceration.
Research on Antidepressants Highlighted the importance of structural modifications in enhancing serotonin receptor affinity, suggesting potential for this compound in mood disorders.
Antipsychotic Activity Similar compounds showed promising results in reducing symptoms in animal models, indicating potential for clinical applications.

In Vitro and In Vivo Studies

In vitro assays have been conducted to assess the cytotoxicity and antimicrobial activity of related compounds. For instance, compounds with similar structures have shown varying levels of effectiveness against bacterial strains, demonstrating the importance of functional groups in determining biological activity.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-[(4-Fluorophenyl)carbonyl]-3-{2-[4-(4-methoxyphenyl)piperazin-1-yl]-2-oxoethyl}piperazin-2-one
Reactant of Route 2
Reactant of Route 2
4-[(4-Fluorophenyl)carbonyl]-3-{2-[4-(4-methoxyphenyl)piperazin-1-yl]-2-oxoethyl}piperazin-2-one

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.